三氯乙基胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trichloroethylamine hydrochloride, also known as Trichloroethylene (TCE), is a halocarbon with the formula C2HCl3 . It is commonly used as an industrial degreasing solvent . It is a clear, colorless, non-flammable, volatile liquid with a chloroform-like pleasant mild smell and sweet taste .

Synthesis Analysis

The nitrogen of amines is basic, and can react with strong acids to form what are called amine salts . These compounds are very important in the pharmaceutical industry, as many active pharmaceutical ingredients are amine salts . The reactions of these three amines with hydrochloric acid to form amine salts is illustrated in Figure 1 .Molecular Structure Analysis

The molecular structure of Trichloroethylamine hydrochloride is (C2H5)3N · HCl . The molecular weight is 137.65 .Chemical Reactions Analysis

In a polar environment, tris (2-chloroethyl)amine molecule undergoes isomerization when forming N, N -bis (2-chloroethyl)aziridinium cation as a reactive intermediate . New methods were developed to spectrophotometrically determine tris (2-chloroethyl)amine in the form of aziridinium cation extraction .Physical And Chemical Properties Analysis

The effects of benzene (C6H6) on the radial distribution function, coordination number, spatial distribution function, physical and chemical properties such as density, viscosity, conductivity and transport properties of triethylamine hydrochloride /chloroaluminate ([Et3NH] Cl/AlCl3) ionic liquid were studied .科学研究应用

Solubility Determination

Trichloroethylamine hydrochloride’s solubility has been studied in various binary mixed solvents . The solubility data is crucial for its preparation, crystallization process, and further theoretical research . The solubility of Trichloroethylamine hydrochloride in the selected binary solvents increases with the increasing temperature and decreases with the increasing molar fraction of DMC .

Quantum Chemistry Calculations

Quantum chemistry calculations have been performed to analyze the dissolution process of Trichloroethylamine hydrochloride among different solvents . These calculations help understand the interactions between the compound and the solvents, which is essential for optimizing its use in various applications .

Thermodynamic Properties

The Gibbs energy, enthalpy, and entropy of Trichloroethylamine hydrochloride dissolved in each mixed solvent can be determined by applying van’t Hof equations . This reveals an endothermic and entropy-driven dissolution process . Understanding these thermodynamic properties is crucial for predicting the behavior of the compound under different conditions .

Phase Transfer Catalyst

Trichloroethylamine hydrochloride is commonly used as a phase transfer catalyst . It facilitates the migration of a reactant from one phase to another and thus increases the rate of reaction .

5. Raw Material for Pharmaceuticals, Pesticides, Dyestuffs, and Other Organic Syntheses Trichloroethylamine hydrochloride is an essential raw material for pharmaceuticals, pesticides, dyestuffs, and other organic syntheses . It plays a crucial role in the synthesis of a wide range of compounds .

6. Buffering Agent in Molecular Biology Applications Trichloroethylamine hydrochloride is commonly used as a buffer in molecular biology applications such as SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis), western blotting, PCR (polymerase chain reaction), enzyme assays, protein purification, and more . It helps maintain the pH levels close to neutral, which is critical for these applications .

Decontamination Options

The degradation of Trichloroethylamine hydrochloride based on the water pH value is observed to determine decontamination options . This is particularly important for the decontamination of hydroxide-based mixtures used by a number of armed forces .

安全和危害

Trichloroethylamine hydrochloride is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a dry, cool and well-ventilated place. The container should be kept tightly closed and kept away from heat, sparks and flame .

Relevant Papers Several papers have been published on Trichloroethylamine hydrochloride. For instance, a paper titled “Electrochemical behavior of aluminum in triethylamine hydrochloride–aluminum chloride ionic liquid” studies the electrochemical behavior of aluminum in AlCl3–Et3NHCl . Another paper titled “Fate of tris(2-chloroethyl)amine in water and alkaline environment determined by thin-layer chromatography and gas chromatography–mass spectrometry” discusses the fate of tris(2-chloroethyl)amine in water and alkaline environment .

属性

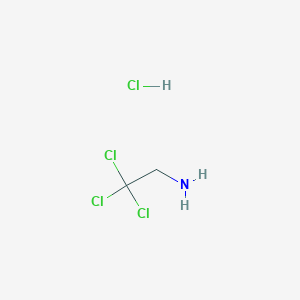

IUPAC Name |

2,2,2-trichloroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3N.ClH/c3-2(4,5)1-6;/h1,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYOCAULRRSZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2703217.png)

![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2703221.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703227.png)

![Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine](/img/structure/B2703228.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2703230.png)

![Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2703236.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703237.png)